molecular formula C12H12N2O3 B13040454 Ethyl 3-amino-8-hydroxyquinoline-4-carboxylate

Ethyl 3-amino-8-hydroxyquinoline-4-carboxylate

Cat. No.: B13040454
M. Wt: 232.23 g/mol
InChI Key: FBWNOTUHAGSKOK-UHFFFAOYSA-N
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Description

Ethyl3-amino-8-hydroxyquinoline-4-carboxylate is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound incorporates an ethyl ester group, an amino group at the 3-position, and a hydroxyl group at the 8-position on the quinoline ring. The unique structure of this compound makes it a valuable subject of study in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl3-amino-8-hydroxyquinoline-4-carboxylate typically involves the functionalization of the quinoline ring. One common method is the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by subsequent functional group modifications . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and green chemistry approaches are often employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: Ethyl3-amino-8-hydroxyquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

Ethyl3-amino-8-hydroxyquinoline-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl3-amino-8-hydroxyquinoline-4-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    8-Hydroxyquinoline: The parent compound with broad biological activities.

    Chloroquine: A quinoline derivative used as an antimalarial drug.

    Quinoline-4-carboxylic acid: A related compound with similar structural features.

Uniqueness: Ethyl3-amino-8-hydroxyquinoline-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 3-amino-8-hydroxyquinoline-4-carboxylate

InChI

InChI=1S/C12H12N2O3/c1-2-17-12(16)10-7-4-3-5-9(15)11(7)14-6-8(10)13/h3-6,15H,2,13H2,1H3

InChI Key

FBWNOTUHAGSKOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC=C(C2=NC=C1N)O

Origin of Product

United States

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